molecular formula C4H7ClF5N B1454380 Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride CAS No. 2343-99-9

Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride

Cat. No. B1454380
CAS RN: 2343-99-9
M. Wt: 199.55 g/mol
InChI Key: UJYABZGJUPADQG-UHFFFAOYSA-N
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Description

“Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride” is a chemical compound with the CAS Number: 2343-99-9 . It has a molecular weight of 199.55 . It is typically stored as a powder .


Physical And Chemical Properties Analysis

“Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride” is a powder . It has a melting point between 209-212 degrees .

Scientific Research Applications

Gas Chromatographic and Mass Spectrometric Properties

Davis and Durden (1987) investigated the gas chromatographic and mass spectrometric properties of the methyl, trifluoroethyl, pentafluoropropyl, and hexafluoroisopropyl esters of the pentafluoropropionyl and heptafluorobutyryl derivatives of important acidic metabolites of biogenic amines. They established optimal derivatization conditions for different classes of metabolites, identifying byproducts formed in some of the derivatizations. This study demonstrates that methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride plays a crucial role in the analytical chemistry field, particularly in the optimization of derivatization processes for mass spectrometric analysis (Davis & Durden, 1987).

Raman Spectra Analysis

Edsall (1937) focused on the Raman spectra of methylated amines and their corresponding ammonium chlorides in water. The study highlighted that the spectrum of a methylated ammonium ion is similar to that of the analogous hydrocarbon with a C atom substituted for the positively charged N atom. This research is significant in understanding the spectral properties of methylated amines, including methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride, for various analytical applications (Edsall, 1937).

Safety and Hazards

The safety information available indicates that “Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride” is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" .

properties

IUPAC Name

2,2,3,3,3-pentafluoro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F5N.ClH/c1-10-2-3(5,6)4(7,8)9;/h10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYABZGJUPADQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(F)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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